REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1.[CH2:14]1[O:17][CH:15]1[CH3:16]>C(O)C>[CH3:1][N:2]([CH2:14][CH:15]([OH:17])[CH3:16])[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CNCCC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 5 hours
|
Duration
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5 h
|
Type
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CUSTOM
|
Details
|
After evaporation to dryness the residual orange oil
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Type
|
CUSTOM
|
Details
|
was chromatographed on silica (37 Kieselgel 60" - Trade Mark)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
followed by collection and evaporation of suitable fractions
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CC(C)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |